N-[3-(trifluoromethyl)benzyl]benzenesulfonamide
Overview
Description
N-[3-(trifluoromethyl)benzyl]benzenesulfonamide is a useful research compound. Its molecular formula is C14H12F3NO2S and its molecular weight is 315.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.05408429 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Progesterone Receptor Antagonism
N-[3-(trifluoromethyl)benzyl]benzenesulfonamide derivatives have been explored for their potential as nonsteroidal progesterone receptor antagonists. These compounds play crucial roles in various physiological systems, including the female reproductive system. The development of these antagonists is significant for treating multiple diseases such as uterine leiomyoma, endometriosis, breast cancer, and certain psychiatric disorders. A study has identified the benzenesulfonanilide skeleton as a novel scaffold for progesterone receptor antagonists, with 3-trifluoromethyl derivative showing potent activity and selectivity over androgen receptors (Yamada et al., 2016).
Antimalarial Drug Development
This compound derivatives have also been identified as potential antimalarial lead compounds. A rational approach involving the synthesis of 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives has shown promising results. This research is pivotal in developing new antimalarial drugs, as these derivatives have been identified through docking studies and are expected to contribute significantly to antimalarial drug development (Boechat et al., 2011).
Inhibitors of Kynurenine 3-Hydroxylase
Studies have also explored this compound derivatives as inhibitorsof kynurenine 3-hydroxylase. This is relevant in the context of neuronal injury, as these inhibitors can impact the pathophysiological role of the kynurenine pathway. Certain derivatives have been found to be high-affinity inhibitors of this enzyme, showcasing potential for detailed investigation into neuronal injury and related conditions (Röver et al., 1997).
Antimicrobial and Anti-enzymatic Activity
This compound derivatives have been synthesized and evaluated for antimicrobial and anti-enzymatic activities. This research is significant as it contributes to the development of new compounds with potential therapeutic applications in combating various bacterial strains and inhibiting specific enzymes like α-glucosidase (Abbasi et al., 2016).
Anti-inflammatory and Analgesic Activities
These derivatives have been tested for their effects on pathological pain models in mice, showing promising anti-inflammatory and analgesic properties. This research underscores the potential of these compounds in developing new therapies for pain management, particularly in conditions like arthritis (Lobo et al., 2015).
Properties
IUPAC Name |
N-[[3-(trifluoromethyl)phenyl]methyl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2S/c15-14(16,17)12-6-4-5-11(9-12)10-18-21(19,20)13-7-2-1-3-8-13/h1-9,18H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLDQXIEBZFKKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.